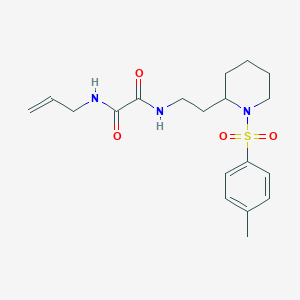

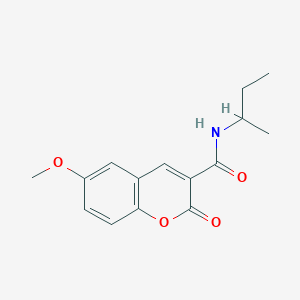

乙酸2-苯基-5-(N-(苯基磺酰)异烟酰胺基)苯并呋喃-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate, often involves asymmetric Michael addition reactions. These processes can be catalyzed by bifunctional catalysts containing tertiary amine and thiourea groups, achieving high enantioselectivities and excellent stereoselectivities (Xin Li et al., 2012). Moreover, the synthesis can include steps like alkaline hydrolysis and reactions under specific conditions to introduce or modify functional groups relevant to the compound's structure.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals critical insights into their chemical behavior and potential applications. Studies on similar compounds, such as various benzofuran-acetic acid derivatives, highlight the importance of intermolecular interactions, including hydrogen bonds and π-π interactions, which influence the compound's stability and reactivity (Hong Dae Choi et al., 2009). These structural analyses are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

The chemical reactions involving benzofuran derivatives can include cis/trans isomerization, as observed with ethyl 5-phenylazo-benzofuran-2-carboxylate, which exhibits notable changes in its UV-Vis spectrum upon light irradiation, indicating a cis/trans isomerization in its azo group (Shen Yong-jia, 2010). These reactions are significant for understanding the compound's behavior under various conditions and its potential responsiveness to environmental changes.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including the compound , are closely related to their molecular structure. The arrangement of functional groups and the overall molecular geometry can affect properties like solubility, melting point, and crystallinity. For example, the crystal structure of similar benzofuran compounds is often stabilized by hydrogen bonding and π-π interactions, which can also influence their solubility and melting points (Hong Dae Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzofuran derivatives, are determined by their functional groups and molecular structure. For instance, the presence of phenylsulfonyl groups can significantly impact the compound's reactivity towards nucleophiles and electrophiles, affecting its participation in various organic reactions, such as the Michael addition or the Lossen rearrangement (Kishore Thalluri et al., 2014). Understanding these properties is essential for predicting the compound's behavior in synthetic pathways and potential applications in material science or pharmaceuticals.

科学研究应用

合成和化学反应

- 乙基苯磺酰乙酸是合成衍生物的前体,例如1-苯磺酰环丙烷羧酸,展示了苯磺酰化合物在创造具有进一步化学修饰潜力的结构复杂分子方面的实用性(Takahashi, Suzuki, & Kata, 1985)。

- 对乙基5-苯基偶氮苯并呋喃-2-羧酸酯的顺反异构化研究突显了苯并呋喃衍生物的光化学性质,表明其在光响应材料和分子开关中的潜在应用(Shen Yong-jia, 2010)。

生物活性

- 从乙基3-氨基-2-苯并呋喃羧酸酯衍生的苯并呋喃[3,2‐d]嘧啶已被探索其抗菌和抗真菌活性,说明苯并呋喃衍生物在开发新的抗微生物药物中的相关性(Bodke & Sangapure, 2003)。

- 涉及3-取代苯并呋喃-2(3H)-酮的不对称Michael加成反应显示出显著的对映选择性,强调了这些化合物在不对称合成中的重要性以及它们在创造用于制药应用的手性分子方面的潜力(Li et al., 2012)。

新化合物和催化

- 通过乙基2-氰基-2-(4-硝基苯磺酰氧基亚胺)乙酸酯介导的化合物的合成展示了特定磺酰衍生物在合成羟肟酸和脲中的实用性,提供了一种不经旋光异构化的多样功能基团的途径(Thalluri, Manne, Dev, & Mandal, 2014)。

- 使用苯甲酮和1,2-双(苯磺酰)乙烯光化学诱导的C(sp3)–H键自由基烯烃化展示了改性碳氢化合物的创新方法,为复杂天然产物和药物的合成提供了见解(Amaoka et al., 2014)。

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

属性

IUPAC Name |

ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O6S/c1-2-36-29(33)26-24-19-22(13-14-25(24)37-27(26)20-9-5-3-6-10-20)31(28(32)21-15-17-30-18-16-21)38(34,35)23-11-7-4-8-12-23/h3-19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGKXEMJPJTPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)